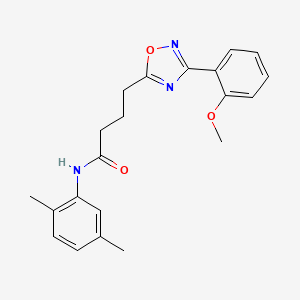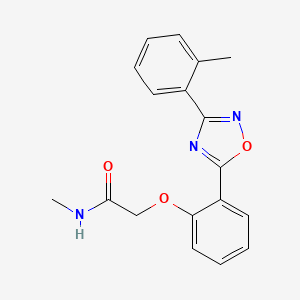
N-methyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as MTOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTOA is a member of the oxadiazole family of compounds and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
MTOA has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, MTOA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, MTOA has been studied for its potential use as a probe for the study of protein-ligand interactions. In materials science, MTOA has been investigated for its potential use as a building block for the synthesis of functional materials.
作用机制
The mechanism of action of MTOA is not yet fully understood. However, studies have shown that MTOA is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that MTOA has various biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, MTOA has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on neuronal cells, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MTOA has several advantages as a research tool. It is relatively easy to synthesize, and high yields can be obtained using the established synthesis method. It is also stable under standard laboratory conditions. However, MTOA has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. It is also relatively expensive, which may limit its use in some laboratories.
未来方向
There are several potential future directions for research involving MTOA. One area of interest is the development of MTOA analogs with improved pharmacological properties. Another area of interest is the study of the interaction between MTOA and other proteins and enzymes. Additionally, the use of MTOA as a building block for the synthesis of functional materials is an area of growing interest. Finally, the potential use of MTOA in the treatment of other neurological disorders, such as Parkinson's disease, is an area that warrants further investigation.
In conclusion, MTOA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research in this area could lead to the development of new drugs, materials, and therapies for a variety of neurological disorders.
合成方法
The synthesis of MTOA involves the reaction of 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol with N-methylglycine methyl ester hydrochloride in the presence of triethylamine. The resulting compound is then purified through recrystallization. This method has been proven to be efficient and reliable in producing high yields of MTOA.
属性
IUPAC Name |
N-methyl-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-4-8-13(12)17-20-18(24-21-17)14-9-5-6-10-15(14)23-11-16(22)19-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNQFJIXQLBMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

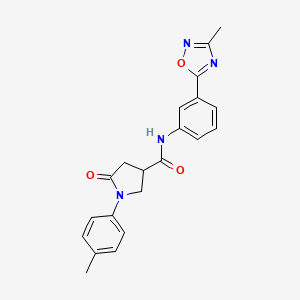
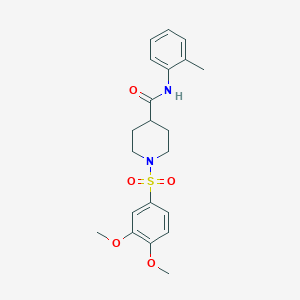
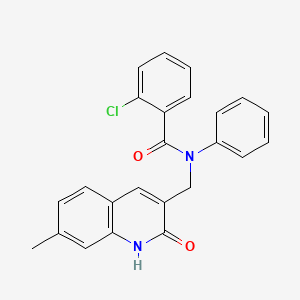
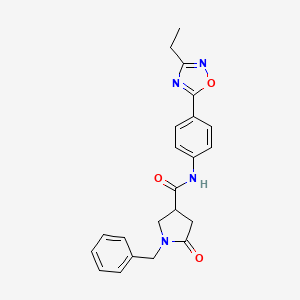
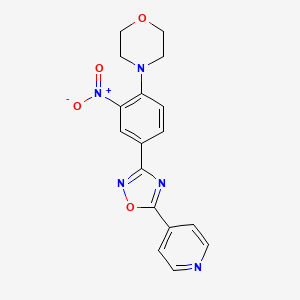
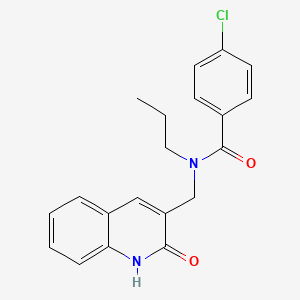
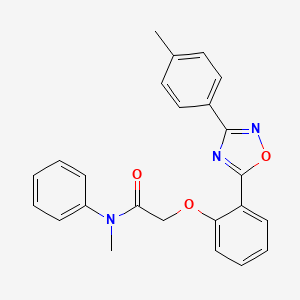
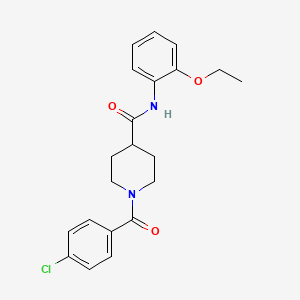
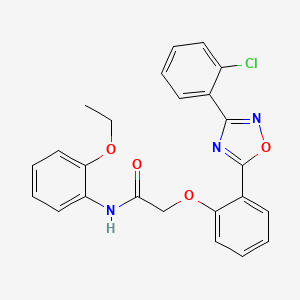
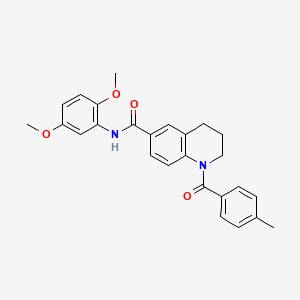
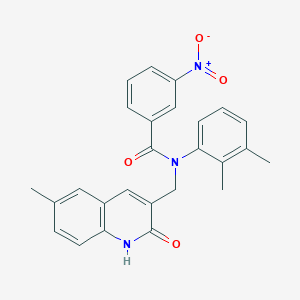
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
